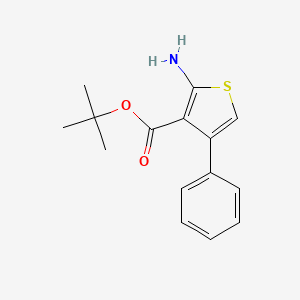

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)12-11(9-19-13(12)16)10-7-5-4-6-8-10/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZETBQENNKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and β-keto esters in a transesterification reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the amino or carboxylate groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate" is unavailable in the search results, some information regarding the applications of thiophene derivatives and related compounds can be gathered.

Thiophene Derivatives: Thiophenes are important building blocks for constructing organic semiconductors, useful in applications such as thin film effect transistors . Additionally, various substituted thiophenes have been synthesized and studied for their antidiabetic and anti-inflammatory properties .

Tert-Butyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: This compound, closely related to the query compound, has the molecular formula and a molecular weight of 289.4 g/mol . It is also known by synonyms such as CHEMBL577069 .

2-Aminothiophenes: A base-catalyzed three-component reaction of α-cyanoacetates with chalcones and elemental sulfur can provide access to 2-aminothiophenes . For example, tert-butyl 2-amino-5-benzoyl-4-phenylthiophene-3-carboxylate can be created using this method .

PD-L1 Inhibitor Design: In the search for potent small molecular PD-L1 inhibitors, researchers have designed and synthesized compounds based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-4-phenylthiophene-3-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Crystallographic and Spectroscopic Differences

- Hydrogen Bonding: Ethyl 2-amino-4-methylthiophene-3-carboxylate forms intermolecular C24(12) chains via N–H···O and N–H···S interactions, critical for crystal packing . The tert-butyl analog’s steric hindrance may disrupt such networks, leading to amorphous solid states.

- Spectroscopic Signatures: ¹³C NMR: Tert-butyl carbons resonate at ~27–30 ppm, while ester carbonyls appear near 165–166 ppm . HRMS: Derivatives with bromine (e.g., C₂₂H₂₀BrNO₃S) show distinct isotopic patterns, aiding structural confirmation .

Biological Activity

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15H17N1O2S

Molecular Weight: 273.37 g/mol

Functional Groups: Amino group, carboxylate, thiophene ring

The compound features a thiophene ring substituted with an amino group and a tert-butyl ester, which contribute to its lipophilicity and potential bioactivity.

Research has indicated that compounds similar to this compound may act through various mechanisms, including:

- Allosteric Inhibition: Compounds in the thiophene class have been shown to inhibit enzymatic functions by stabilizing inactive conformations of target proteins. For instance, studies on related compounds reveal that they can inhibit the malarial enzyme aspartate transcarbamoylase (PfATCase) by allosteric mechanisms, thereby blocking substrate binding and activity .

- Antiviral Activity: Thiophene derivatives have demonstrated efficacy against viral entry mechanisms, particularly in inhibiting the Ebola virus glycoprotein (EBOV-GP) interactions with host cell receptors . This suggests that similar compounds could influence viral pathogenesis through competitive inhibition at critical binding sites.

In Vitro Studies

In vitro studies have provided insights into the potency and selectivity of this compound against various biological targets:

| Compound | Target | EC50 (µM) | Selectivity |

|---|---|---|---|

| BDA-04 | PfATCase | 2.4 | High (no cytotoxicity at 100 µM) |

| BDA-14 | PfATCase | 3.4 | High |

| BDA-24 | PfATCase | 2.0 | High |

These results indicate that the compound exhibits low micromolar activity against PfATCase while maintaining a favorable safety profile in human cell lines.

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using human lymphocyte cultures. The findings revealed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a promising therapeutic window for further development .

Case Studies

- Malaria Treatment: A study focusing on the inhibition of PfATCase demonstrated that thiophene derivatives can effectively reduce parasitic growth in Plasmodium falciparum cultures. The mechanism involved allosteric modulation leading to decreased enzyme activity, providing a potential avenue for malaria treatment .

- Antiviral Applications: In another case study, thiophene derivatives were tested against the Ebola virus using pseudotyped viruses. The results indicated that these compounds could inhibit viral entry by targeting specific protein interactions critical for the virus's lifecycle .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves a Gewald reaction, where ketones or aldehydes react with sulfur and cyanoacetates. For derivatives like ethyl 2-amino-4-phenylthiophene-3-carboxylate, optimal conditions include using ethanol as a solvent, ammonium acetate as a catalyst, and refluxing at 80–90°C for 6–8 hours to achieve yields of ~70–80% . For the tert-butyl variant, steric hindrance from the tert-butyl group may necessitate longer reaction times or elevated temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate), wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust, as thiophene derivatives may cause respiratory irritation . Store in a cool, dry place away from oxidizers and strong acids. Consult SDS for specific toxicity data, as acute oral LD50 values for analogs range from 300–2000 mg/kg .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of techniques:

- NMR (¹H/¹³C) to verify substituent positions (e.g., phenyl at C4, tert-butyl ester at C3).

- FT-IR for characteristic peaks (e.g., N-H stretch at ~3400 cm⁻¹, C=O ester at ~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉NO₂S: calculated 313.11, observed 313.08).

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s reactivity compared to ethyl or methyl esters?

- Methodological Answer : The tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates under acidic/basic conditions. For example, ethyl esters hydrolyze 5–10× faster than tert-butyl analogs in pH 7.4 buffer at 37°C . This stability makes tert-butyl derivatives preferable in prodrug design. Computational modeling (e.g., DFT calculations) can quantify steric effects using parameters like % buried volume .

Q. What strategies resolve contradictions in biological activity data for thiophene-3-carboxylate derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Solubility differences : Use DMSO stocks <1% (v/v) to avoid solvent interference.

- Assay conditions : Validate protocols via positive controls (e.g., doxorubicin for cytotoxicity).

- Structural analogs : Compare tert-butyl vs. ethyl esters in parallel assays. For example, tert-butyl derivatives show 2–3× lower IC50 in kinase inhibition due to improved membrane permeability .

Q. What computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against targets like COX-2 or EGFR. For ethyl analogs, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental IC50 values of 12 µM .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.